Didanosine Didanosine Inosine,2',3'-dideoxy- is a purine 2',3'-dideoxyribonucleoside.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. Didanosine is a potent inhibitor of HIV replication, acting as a chain-terminator of viral DNA by binding to reverse transcriptase; ddI is then metabolized to dideoxyadenosine triphosphate, its putative active metabolite.
Brand Name: Vulcanchem
CAS No.: 69655-05-6
VCID: VC0525987
InChI: InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)
SMILES: C1CC(OC1CO)N2C=NC3=C2N=CNC3=O
Molecular Formula: C10H12N4O3
Molecular Weight: 236.23 g/mol

Didanosine

CAS No.: 69655-05-6

Inhibitors

VCID: VC0525987

Molecular Formula: C10H12N4O3

Molecular Weight: 236.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Didanosine - 69655-05-6

Description Inosine,2',3'-dideoxy- is a purine 2',3'-dideoxyribonucleoside.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. Didanosine is a potent inhibitor of HIV replication, acting as a chain-terminator of viral DNA by binding to reverse transcriptase; ddI is then metabolized to dideoxyadenosine triphosphate, its putative active metabolite.
CAS No. 69655-05-6
Product Name Didanosine
Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
IUPAC Name 9-[5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)
Standard InChIKey BXZVVICBKDXVGW-UHFFFAOYSA-N
Isomeric SMILES C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O
SMILES C1CC(OC1CO)N2C=NC3=C2N=CNC3=O
Canonical SMILES C1CC(OC1CO)N2C=NC3=C2N=CNC3=O
Appearance Solid powder
Colorform White solid
White, nonhygroscopic, crystalline powde
Melting Point 347 °F (decomposes) (NTP, 1992)
160-163 °C
160 - 163 °C
Physical Description 2',3'-dideoxyinosine appears as fluffy white solid or powder. Condenses at 347 °F and darkens at approximately 572 °F. Odorless. (NTP, 1992)
Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 10 to 50 mg/mL at 70 °F (NTP, 1992)
Aqueous solubility at pH 6 and 25 °C is approx 27.3 mg/ml
Solubility at 23 °C (mg/ml): acetone, <1; acetonitrile, <1; t-butanol, <1; chloroform, <1; dimethylacetamide, 45; DMSO, 200; ethanol, 1; ethyl acetate,1; hexane,1; methanol, 6; methylene chloride, <1; 1- and 2-propanol, <1; propylene glycol, 8.
6.58e+00 g/L
H2O 20 (mg/mL)
0.1 N KH2PO4 (pH4) 19 (mg/mL)
0.1 N KH2PO4 (pH9) 23 (mg/mL)
MeOH 5 (mg/mL)
EtOH 2.5 (mg/mL)
DMSO 43 (mg/mL)
CHCl3 insoluble (mg/mL)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Didanosine; 2',3'-Dideoxyinosine; 69655-05-6; DIDEOXYINOSINE; Videx; Videx EC
Vapor Pressure 6.6 mm Hg @ 25 °C /Estimated/
Reference 1: Pavia-Ruz N, Rossouw M, Sáez-Llorens X, Bunupuradah T, Taylor M, Yang R, Sevinsky H, Krystal M, Lataillade M, Seekins D, Biguenet S. Efavirenz Capsule Sprinkle and Liquid Formulations with Didanosine and Emtricitabine in HIV-1-Infected Infants and Children 3 Months to 6 Years of Age: Study AI266-922. Pediatr Infect Dis J. 2015 Sep 15. [Epub ahead of print] PubMed PMID: 26379163.
2: Stotts M, Chisholm P, Nurutdinova D, Maddur H. A Case of Non-Cirrhotic Portal Hypertension Associated With Chronic Didanosine Therapy. ACG Case Rep J. 2015 Jan 16;2(2):119-20. doi: 10.14309/crj.2015.24. eCollection 2015 Jan. PubMed PMID: 26157933; PubMed Central PMCID: PMC4435383.
3: Cunha RD, Abreu CM, Sousa AK, Mabombo VC, Nijhuis M, de Jong D, Tanuri A. Short Communication: In Vitro Accumulation of Drug Resistance Mutations in Chimeric Infectious Clones Containing Subtype B or C Reverse Transcriptase and Selected with Tenofovir or Didanosine. AIDS Res Hum Retroviruses. 2015 Aug;31(8):851-8. doi: 10.1089/AID.2014.0324. Epub 2015 Jul 16. PubMed PMID: 26075306.
4: Ferreira da Silva C, Severino P, Martins F, Santana MH, Souto EB. Didanosine-loaded chitosan microspheres optimized by surface-response methodology: a modified "Maximum Likelihood Classification" approach formulation for reverse transcriptase inhibitors. Biomed Pharmacother. 2015 Mar;70:46-52. doi: 10.1016/j.biopha.2014.12.047. Epub 2015 Jan 13. PubMed PMID: 25776478.
5: Gómez-Rubio J, Bárcena-Atalaya AB, Macías-García L, Lozano de León-Naranjo F. [Non-cirrhotic portal hypertension associated with didanosine: An unusual cause of gastrointestinal bleeding]. Med Clin (Barc). 2015 Jul 6;145(1):45. doi: 10.1016/j.medcli.2014.09.014. Epub 2014 Dec 13. Spanish. PubMed PMID: 25510631.
6: Seremeta KP, Tur MI, Pérez SM, Höcht C, Taira C, López Hernández OD, Sosnik A. Spray-dried didanosine-loaded polymeric particles for enhanced oral bioavailability. Colloids Surf B Biointerfaces. 2014 Nov 1;123:515-23. doi: 10.1016/j.colsurfb.2014.09.055. Epub 2014 Oct 6. PubMed PMID: 25444665.
7: Severino P, Da Silva CF, Dalla Costa TC, Silva H, Chaud MV, Santana MH, Souto EB. In vivo absorption of didanosine formulated in pellets composed of chitosan microspheres. In Vivo. 2014 Nov-Dec;28(6):1045-50. PubMed PMID: 25398797.
8: Dziuban EJ, Raizes E, Koumans EH. A farewell to didanosine: harm reduction and cost savings by eliminating use of didanosine. Int J STD AIDS. 2015 Oct;26(12):903-6. doi: 10.1177/0956462414554433. Epub 2014 Oct 2. PubMed PMID: 25281538; PubMed Central PMCID: PMC4677683.
9: Sun R, Eriksson S, Wang L. Down-regulation of mitochondrial thymidine kinase 2 and deoxyguanosine kinase by didanosine: implication for mitochondrial toxicities of anti-HIV nucleoside analogs. Biochem Biophys Res Commun. 2014 Jul 25;450(2):1021-6. doi: 10.1016/j.bbrc.2014.06.098. Epub 2014 Jun 26. PubMed PMID: 24976398.
10: Steegen K, Levin L, Ketseoglou I, Bronze M, Papathanasopoulos MA, Carmona S, Stevens W. High-level cross-resistance to didanosine observed in South African children failing an abacavir- or stavudine-based 1st-line regimen. PLoS One. 2014 May 9;9(5):e97067. doi: 10.1371/journal.pone.0097067. eCollection 2014. PubMed PMID: 24816790; PubMed Central PMCID: PMC4016228.
PubChem Compound 135422442
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator